molecular formula C17H20N2O2 B2519127 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 851407-55-1

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2519127
CAS No.: 851407-55-1
M. Wt: 284.359
InChI Key: XCYMJKHPDOWKLR-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide is a complex organic compound featuring a quinoline moiety and a cyclopropane carboxamide group

Biochemical Analysis

Biochemical Properties

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can lead to the modulation of various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide interacts with proteins involved in the regulation of gene expression, further influencing cellular functions .

Cellular Effects

The effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of serum response factor (SRF), a transcription factor that regulates the expression of genes involved in cell growth and differentiation . By inhibiting SRF, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can reduce the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent .

Molecular Mechanism

At the molecular level, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts the phosphorylation of target proteins and alters signaling pathways . This compound also binds to specific transcription factors, such as serum response factor, preventing them from activating gene expression . Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can induce changes in the acetylation of histones, leading to alterations in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have demonstrated that prolonged exposure to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can lead to sustained inhibition of kinase activity and persistent changes in gene expression . The compound’s stability in different experimental conditions can vary, affecting its overall efficacy and potency .

Dosage Effects in Animal Models

The effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide in animal models are dose-dependent. At lower doses, this compound can effectively inhibit kinase activity and modulate gene expression without causing significant toxicity . At higher doses, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide is critical for its activity and function . This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and mitochondrial function . The targeting signals and post-translational modifications of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide play a crucial role in directing it to these compartments, influencing its overall efficacy and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide is unique due to its combination of a quinoline moiety and a cyclopropane carboxamide group. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds. For instance, the presence of the cyclopropane ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-10-3-4-13-9-14(17(21)19-15(13)11(10)2)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYMJKHPDOWKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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